4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid
Overview
Description
4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline ring fused with a benzoic acid moiety and a morpholine group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid typically involves multiple steps. One common method includes the reaction of 2-chloroquinazoline with morpholine to form 4-morpholinoquinazoline. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, such as DNA-dependent protein kinases, which play a crucial role in cellular processes like DNA repair and replication . The compound’s quinazoline moiety is essential for its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinazolin-4-ylamino)benzoic acid
- 4-(Quinazolin-4-ylamino)butanoic acid
- 4-(Quinolin-2-yl)benzoic acid
- (Quinazolin-4-ylamino)-acetic acid
Uniqueness
4-(4-Morpholinoquinazolin-2-ylamino)benzoic acid is unique due to the presence of the morpholine group, which enhances its solubility and bioavailability compared to other similar compounds. This structural feature also contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4-morpholin-4-ylquinazolin-2-yl)amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-18(25)13-5-7-14(8-6-13)20-19-21-16-4-2-1-3-15(16)17(22-19)23-9-11-26-12-10-23/h1-8H,9-12H2,(H,24,25)(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYBQDGOFBMADH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.